N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide

Description

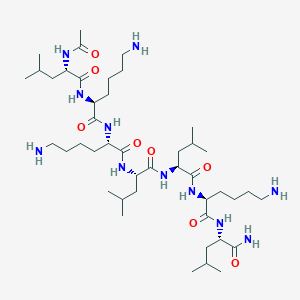

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide is a synthetic acetylated heptapeptide characterized by a repetitive sequence of leucine (Leu) and lysine (Lys) residues. Its N-terminus is acetylated, and the C-terminus is amidated, modifications that enhance proteolytic stability and bioavailability .

Properties

CAS No. |

919801-93-7 |

|---|---|

Molecular Formula |

C44H85N11O8 |

Molecular Weight |

896.2 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C44H85N11O8/c1-26(2)22-34(38(48)57)53-40(59)32(17-11-14-20-46)52-43(62)36(24-28(5)6)55-44(63)37(25-29(7)8)54-41(60)33(18-12-15-21-47)50-39(58)31(16-10-13-19-45)51-42(61)35(23-27(3)4)49-30(9)56/h26-29,31-37H,10-25,45-47H2,1-9H3,(H2,48,57)(H,49,56)(H,50,58)(H,51,61)(H,52,62)(H,53,59)(H,54,60)(H,55,63)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |

InChI Key |

NPRUPCVIOVVMSK-PEAOEFARSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the growing chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and consistency.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in sulfoxides or sulfone derivatives, while reduction may yield reduced thiol groups.

Scientific Research Applications

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in cellular processes and protein interactions.

Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing cellular signaling and metabolic processes. The exact pathways and targets depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Compositional Comparisons

Key Research Findings

Sequence Length and Charge : The target peptide’s multiple lysine residues enhance cationic interactions, distinguishing it from shorter analogs (e.g., ) and tert-leucine-containing dipeptides (e.g., ).

Modifications for Stability : Acetylation and amidation are shared with LLnL and pharmaceutical dipeptides , suggesting a common strategy to resist enzymatic degradation.

Biological Activity

N-Acetyl-L-leucyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-lysyl-L-leucinamide (NALL) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in neuroprotection and disease modification. This article explores the compound's biological activity, supported by recent research findings and case studies.

- Molecular Formula : C32H61N11O8

- Molecular Weight : Approximately 661.91 g/mol

- Structure : The compound consists of a sequence of amino acids, primarily leucine and lysine, which are known for their roles in protein synthesis and cellular functions.

NALL exhibits its biological effects through several mechanisms:

- Neuroprotective Effects : NALL has shown promise in protecting neuronal cells from degeneration. It appears to modulate pathways involved in cellular stress responses and apoptosis, potentially enhancing neuronal survival under pathological conditions.

- Disease Modifying Properties : Recent studies have indicated that NALL can modify the progression of certain neurodegenerative diseases, such as Niemann-Pick Disease Type C (NPC). In clinical trials, it has been associated with significant improvements in neurological function and a reduction in disease progression markers.

Clinical Trials

A pivotal study published in 2024 investigated the effects of NALL on patients with NPC. The trial was designed as a randomized, placebo-controlled crossover study involving pediatric and adult participants. Key findings include:

- Primary Endpoint : The modified 5-domain Niemann-Pick disease type C Clinical Severity Scale (5-Domain NPC-CSS) showed a significant improvement in scores for those treated with NALL compared to placebo after 12 weeks (p<0.001) .

- Long-term Efficacy : Follow-up data after 12 and 18 months revealed sustained benefits in neurological status, suggesting that NALL may have long-term neuroprotective effects .

Case Studies

Several case studies have documented individual patient responses to NALL treatment:

- Case Study 1 : A 10-year-old patient with NPC exhibited marked improvements in motor skills and cognitive function after 6 months of NALL therapy, correlating with reductions in ataxia scores.

- Case Study 2 : An adult patient showed stabilization of disease symptoms over a year of treatment, with no significant adverse effects reported.

Data Table: Summary of Clinical Trial Results

| Parameter | NALL Group (n=28) | Placebo Group (n=28) | p-value |

|---|---|---|---|

| Baseline NPC-CSS Score | 15.2 ± 3.1 | 15.3 ± 3.0 | - |

| NPC-CSS Score Change (12 weeks) | -1.97 ± 2.43 | -0.60 ± 2.39 | <0.001 |

| SARA Score Change | -1.28 ± 0.65 | +0.50 ± 0.75 | <0.001 |

Safety Profile

The safety profile of NALL has been evaluated extensively during clinical trials:

- Commonly reported side effects include mild gastrointestinal disturbances.

- Serious adverse events were rare, suggesting that NALL is well-tolerated among patients.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.